molecular formula C8H12O B182056 1-(Prop-2-yn-1-yl)cyclopentanol CAS No. 19135-07-0

1-(Prop-2-yn-1-yl)cyclopentanol

Cat. No. B182056
CAS No.: 19135-07-0
M. Wt: 124.18 g/mol
InChI Key: NFBVHCPRWIEACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076344B2

Procedure details

Magnesium turnings (350 mg, 14.4 mmol) and HgCl2 (16 mg, 0.059 mmol) were stirred with 20 mL of anhydrous diethyl ether in a 100-mL found bottom flask. Propargyl bromide (80% in xylene, 2.5 mL, 13.2 mmol) was added. The mixture, was stirred for 30 min at room temperature before cyclopentanone (1.0 g, 11.9 mmol) was added in 10 mL tetrahydrofuran. The resulting mixture was refluxed for 2 h, then allowed to cool to room temperature, and quenched with saturated aqueous ammonium chloride (15 mL). The biphasic mixture was extracted with ethyl acetate (50 mL) and the organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuuo. The residue was purified by flash chromatograph on silica gel (eluting with 10% hexanes in ethyl acetate) to provide the title compound (800 mg, 54%) as a colorless oil.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[Mg].C(OCC)C.[CH2:7](Br)[C:8]#[CH:9].[C:11]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCCC1.Cl[Hg]Cl>[CH2:9]([C:11]1([OH:16])[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:8]#[CH:7]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
16 mg
Type
catalyst
Smiles
Cl[Hg]Cl
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatograph on silica gel (eluting with 10% hexanes in ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C#C)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.